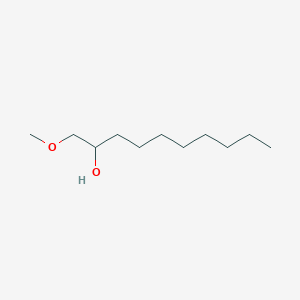

2-Decanol, 1-methoxy-

Description

Significance of Ether-Alcohol Functionalities in Contemporary Organic Chemistry

Molecules possessing both an ether and an alcohol functional group, known as alkoxy-alcohols, are of considerable importance in organic chemistry. masterorganicchemistry.com The alcohol group, characterized by a hydroxyl (-OH) unit, is polar and can act as a hydrogen bond donor, which influences properties like solubility and boiling points. masterorganicchemistry.comlumenlearning.com Ethers, with the general structure R-O-R', contain an oxygen atom bonded to two carbon groups. wikipedia.org While ethers are also polar, they cannot donate hydrogen bonds, making them less reactive and excellent solvents for a wide range of organic reactions, including Grignard and organometallic reactions. solubilityofthings.combritannica.com

The combination of these two functionalities in one molecule creates a versatile chemical entity. The hydroxyl group provides a reactive site for a multitude of transformations, such as oxidation, esterification, and conversion to a leaving group. Simultaneously, the ether linkage is generally stable and unreactive, particularly towards bases and non-acidic reagents, allowing it to act as a protecting group for an alcohol while reactions are carried out elsewhere in the molecule. solubilityofthings.com This dual nature makes ether-alcohols valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. solubilityofthings.com

Structural Classification and Nomenclature of Methoxy-Decanol Derivatives

Methoxy-decanol derivatives are part of the broader class of alkoxy-alcohols. Their structure consists of a ten-carbon decane (B31447) chain substituted with both a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH₃) group. The naming of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The process for naming these derivatives is as follows:

Identify the longest continuous carbon chain that contains the hydroxyl group. In this case, it is a decane chain.

The suffix "-e" of the parent alkane is replaced with "-ol" to denote the alcohol function. collegedunia.com

The carbon chain is numbered from the end that gives the hydroxyl group the lowest possible number. collegedunia.com

The methoxy group (-OCH₃) is treated as a substituent and is named by indicating its position with a number, followed by "methoxy". collegedunia.com

For the specific compound 2-Decanol (B1670014), 1-methoxy- , the name indicates:

A ten-carbon parent chain (decanol).

A hydroxyl group located at the second carbon position (-2-ol).

A methoxy group located at the first carbon position (1-methoxy-).

These derivatives can be classified based on the relative positions of the hydroxyl and methoxy groups. For instance, other isomers would include 3-methoxy-1-decanol or 10-methoxy-1-decanol. The specific positioning of these functional groups significantly influences the molecule's chemical reactivity and physical properties.

Research Landscape of Functionalized Fatty Alcohols and Ethers

Fatty alcohols are long-chain aliphatic alcohols that can be derived from natural sources or synthesized from petroleum feedstocks. google.comgoogle.com Research in this area is extensive, driven by their wide range of applications, including their use in the production of plasticizers and detergents. google.com The functionalization of these long chains, such as by introducing ether groups, creates specialized molecules with tailored properties.

Current research often focuses on several key areas:

Catalytic Synthesis : Developing efficient and environmentally friendly methods for producing fatty alcohols and their derivatives. This includes the hydrogenation of fatty acids and their esters using catalysts like copper chromite. google.comgoogle.com

Biocatalysis and Metabolic Engineering : Utilizing enzymes and engineered microorganisms for the production of fatty alcohols from renewable resources. Alcohol-forming fatty acyl reductases (FARs) are key enzymes in this process. researchgate.net

Atmospheric and Environmental Science : Functionalized fatty alcohols have been identified in atmospheric aerosols, originating from sources like plant waxes. copernicus.orgcopernicus.org Studying these compounds helps in understanding atmospheric chemistry and the transport of biological particles. copernicus.org

Advanced Materials : Engineering living materials that incorporate functionalized cells. For example, engineered B. subtilis has been used as a component in silica (B1680970) materials. researchgate.net

The introduction of functional groups like ethers onto fatty alcohol backbones continues to be an active field of study, aiming to create novel molecules for diverse chemical and biological applications.

Structure

3D Structure

Properties

CAS No. |

5935-14-8 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1-methoxydecan-2-ol |

InChI |

InChI=1S/C11H24O2/c1-3-4-5-6-7-8-9-11(12)10-13-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

OMJHDROWTKTCHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(COC)O |

Origin of Product |

United States |

Physicochemical Properties of 2 Decanol, 1 Methoxy

The specific physicochemical properties of 2-Decanol (B1670014), 1-methoxy- are determined by its molecular structure. While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure. A summary of its key identifiers and calculated properties is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₂ |

| Molecular Weight | 188.31 g/mol |

| CAS Number | 88036-93-3 |

| Appearance | Predicted: Colorless liquid |

| Boiling Point | Predicted: ~230-250 °C |

| Density | Predicted: ~0.88-0.92 g/cm³ |

| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents |

Synthesis and Manufacturing Processes

The synthesis of 2-Decanol (B1670014), 1-methoxy- can be approached through several established organic chemistry methods. A common strategy for creating such a 1,2-alkoxy-alcohol structure involves the ring-opening of an epoxide.

A plausible laboratory-scale synthesis would be:

Epoxidation of the Alkene : The synthesis would likely start with the corresponding alkene, 1-decene. This alkene is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1,2-epoxydecane (B1346635).

Nucleophilic Ring-Opening : The resulting epoxide is then subjected to a ring-opening reaction. To install the methoxy (B1213986) group at the C1 position and the hydroxyl group at the C2 position, the epoxide is treated with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) as a solvent. The methoxide ion acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide (the C1 position), leading to the opening of the epoxide ring and the formation of the desired product, 2-Decanol, 1-methoxy-, after an aqueous workup.

Industrial-scale manufacturing would require optimization of this process, focusing on cost-effective reagents, high-yield reaction conditions, and efficient purification methods. Alternative routes might involve the Williamson ether synthesis, though this could be more complex for achieving the specific 1,2-substitution pattern.

Applications in Organic Synthesis

As a bifunctional molecule, 2-Decanol (B1670014), 1-methoxy- serves as a useful building block in organic synthesis. Its synthetic utility stems from the distinct reactivity of its two functional groups.

As a Protected Diol Equivalent : The methoxy (B1213986) group can be viewed as a stable, protected form of a hydroxyl group. This allows chemists to perform reactions on the free hydroxyl group at the C2 position without affecting the C1 position. The C2 hydroxyl can be oxidized to a ketone, converted into a better leaving group for substitution reactions, or used in esterification reactions.

Intermediate for Complex Molecules : The long, ten-carbon aliphatic chain makes it a suitable precursor for the synthesis of lipids, surfactants, or other amphiphilic molecules. The functional group handles at either end of the C1-C2 unit provide points for further chemical elaboration.

Chiral Synthesis : If synthesized in an enantiomerically pure form (either (R)- or (S)-2-Decanol, 1-methoxy-), it can be used as a chiral building block for the asymmetric synthesis of natural products or pharmaceuticals.

Spectroscopic Analysis and Characterization

Chemo- and Regioselective Construction of the 1-Methoxy-2-Decanol Scaffold

Achieving the desired 1-methoxy-2-decanol structure with high selectivity is paramount. This involves carefully orchestrated reaction sequences that favor the formation of the target isomer over other potential products.

One major approach involves introducing the alcohol group onto a precursor that already contains the methoxy ether. This requires methods that can selectively target a specific carbon for hydroxylation or reduction without affecting the existing ether linkage.

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis for producing alcohols. wikipedia.orgliverpool.ac.uk In the context of synthesizing 2-decanol, 1-methoxy-, a suitable precursor would be 1-methoxy-2-decanone. The selective reduction of the ketone functionality to a secondary alcohol is a well-established process. A variety of reducing agents can be employed, with the choice often depending on the desired stereoselectivity and the presence of other functional groups. wikipedia.org

For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones and aldehydes. wikipedia.org Its use in a protic solvent like methanol (B129727) or ethanol (B145695) would effectively convert 1-methoxy-2-decanone to 2-decanol, 1-methoxy-. For greater stereocontrol, more sterically hindered reducing agents or catalytic asymmetric hydrogenation methods can be utilized. researchgate.net

Alternatively, the synthesis can proceed through an olefinic precursor, such as 1-methoxy-dec-2-ene. The challenge here lies in the regioselective hydration of the double bond to introduce the hydroxyl group at the C-2 position. Hydroboration-oxidation is a classic method that achieves anti-Markovnikov hydration, which in this case would unfortunately lead to the undesired 1-methoxy-3-decanol. Therefore, a Markovnikov-selective hydration method, such as acid-catalyzed hydration or oxymercuration-demercuration, would be necessary. However, the acidic conditions of the former could potentially cleave the methoxy ether, making oxymercuration-demercuration a more viable, albeit less atom-economical, option.

Table 1: Comparison of Reducing Agents for Carbonyl Reduction

| Reducing Agent | Selectivity | Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | Protic solvents (e.g., MeOH, EtOH) | Mild, selective, easy to handle | May not be suitable for acid-sensitive substrates |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces most carbonyl compounds | Aprotic solvents (e.g., THF, Et₂O) | Powerful reducing agent | Highly reactive, not selective, requires anhydrous conditions |

| Diisobutylaluminum Hydride (DIBAL-H) | Can selectively reduce esters to aldehydes | Low temperatures | Can be selective at low temperatures | Can reduce other functional groups |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Reduces alkenes and carbonyls | High pressure and/or temperature | "Green" method, high yields | Requires specialized equipment, may reduce other groups |

This table provides a general overview. Specific reaction outcomes can be influenced by substrate, solvent, and temperature.

Directly hydroxylating a C-H bond at the C-2 position of a 1-methoxydecane (B1670044) precursor is a more advanced and challenging strategy. This approach offers the potential for a more direct and atom-economical synthesis. However, achieving high regioselectivity for C-H oxidation is a significant hurdle.

Recent advancements in catalysis have led to the development of systems capable of selective C-H hydroxylation. These often involve transition metal catalysts, such as those based on iron or manganese, that mimic the action of cytochrome P450 enzymes. The selectivity is typically directed by steric or electronic factors within the substrate. For a long-chain alkane like 1-methoxydecane, achieving exclusive hydroxylation at the C-2 position would be difficult due to the similarity of the various methylene groups.

An alternative synthetic pathway involves forming the ether linkage as the key bond-forming step. This begins with a 2-decanol derivative and introduces the methoxy group.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. wvu.edukhanacademy.orgbyjus.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide in an S_N2 reaction. byjus.comwikipedia.org In the context of synthesizing 2-decanol, 1-methoxy-, this would involve deprotonating 2-decanol to form the corresponding alkoxide, which would then react with a methyl halide (e.g., methyl iodide or methyl bromide).

The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. wikipedia.org Primary alkyl halides are ideal, as they are most susceptible to S_N2 attack. wikipedia.org The use of a methyl halide in this case fits this requirement perfectly. The base used to deprotonate the alcohol is also a critical factor. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are commonly used to ensure complete formation of the alkoxide. jk-sci.com

Table 2: Key Parameters in Williamson Ether Synthesis

| Parameter | Description | Importance |

| Alcohol | The starting material containing the hydroxyl group. | Can be primary, secondary, or tertiary, but steric hindrance can be an issue. |

| Base | Used to deprotonate the alcohol to form the nucleophilic alkoxide. | Strong bases like NaH or KH are often used to drive the reaction to completion. |

| Alkyl Halide | The electrophile that reacts with the alkoxide. | Must be a good S_N2 substrate, typically a primary halide. Methyl halides are excellent. |

| Solvent | The reaction medium. | Aprotic polar solvents like DMF or DMSO are often used to solvate the cation and increase the nucleophilicity of the alkoxide. |

This table highlights the general considerations for a successful Williamson ether synthesis.

The direct condensation of two alcohols to form an ether is another possible route, although it is generally less efficient for producing unsymmetrical ethers. Acid-catalyzed dehydration of alcohols typically works best for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com When attempting to form an unsymmetrical ether from two different alcohols, a mixture of products is often obtained.

However, under specific conditions, it is possible to favor the formation of an unsymmetrical ether. youtube.com If one of the alcohols is tertiary, it can readily form a stable carbocation under acidic conditions. youtube.com This carbocation can then be trapped by the other alcohol, which acts as a nucleophile. youtube.com In the case of synthesizing 2-decanol, 1-methoxy-, neither methanol nor 2-decanol is a tertiary alcohol.

A more relevant acid-catalyzed approach would involve the reaction of 2-decanol with an activated form of methanol, or vice versa. For instance, reacting 2-decanol with a large excess of methanol in the presence of an acid catalyst could favor the formation of 2-decanol, 1-methoxy-. However, competing side reactions, such as the elimination of water from 2-decanol to form decenes, could reduce the yield. The use of solid acid catalysts can sometimes improve the selectivity and ease of product separation in such reactions. researchgate.netcsic.es

Etherification Strategies for 2-Decanol Derivatives

Additions to Epoxide Intermediates for Methoxy-Alcohol Formation

A common and effective method for synthesizing β-alkoxy alcohols is the ring-opening of epoxides. This transformation can be catalyzed by acids or bases. In the context of synthesizing 2-Decanol, 1-methoxy-, a suitable starting material would be 1,2-epoxydecane (B1346635).

The reaction with methanol, acting as a nucleophile, cleaves the epoxide ring. Under acidic conditions, the alcohol attacks the more substituted carbon of the protonated epoxide, following an SN1-like mechanism. Conversely, in the presence of a strong base, the methoxide (B1231860) anion will attack the less sterically hindered carbon via an SN2 mechanism. For 1,2-epoxydecane, both carbons of the epoxide are secondary, so a mixture of regioisomers might be expected, though the terminal position is generally less hindered.

Several catalysts have been developed to improve the efficiency and regioselectivity of this reaction. For instance, Fe(Cp)₂BF₄ has been shown to be an efficient catalyst for the alcoholysis of various epoxides, including aliphatic ones, affording β-alkoxy alcohols in excellent yields under ambient conditions. researchgate.net The use of such catalysts can be crucial in directing the nucleophilic attack to the desired carbon, thereby controlling the regioselectivity of the ring-opening.

The general mechanism involves the activation of the epoxide by the catalyst, making it more susceptible to nucleophilic attack by the alcohol. For example, with a Lewis acid catalyst, the oxygen of the epoxide coordinates to the acid, polarizing the C-O bonds and facilitating the ring-opening.

Tandem Reaction Sequences for Integrated Functional Group Installation

For the synthesis of methoxy-alcohols, a tandem sequence could involve an initial carbon-carbon bond-forming reaction followed by an in-situ functionalization. For instance, a reaction sequence could start with an asymmetric addition to an unsaturated system, followed by an epoxidation. A titanium complex, for example, can first catalyze the asymmetric addition of an organozinc reagent to an enal, and then direct the diastereoselective epoxidation of the resulting allylic alkoxide intermediate. nih.govnih.gov

While not directly producing 2-Decanol, 1-methoxy-, this methodology illustrates the potential for creating complex, functionalized alcohol structures in a highly controlled manner. Adapting such a sequence could involve the use of a methoxy-containing building block or a subsequent etherification step. The key advantage of the tandem approach is the ability to establish multiple stereocenters and functional groups with high levels of control in a single, streamlined process. nih.gov

Stereoselective Synthesis of Chiral 2-Decanol, 1-methoxy- Isomers

Controlling the stereochemistry at the C2 position of 2-Decanol, 1-methoxy- is a significant challenge in its synthesis. Asymmetric synthesis provides the tools to selectively produce one enantiomer over the other, which is often crucial for biological applications.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A well-established strategy for asymmetric synthesis involves the temporary use of a chiral auxiliary. numberanalytics.comwikipedia.orgnumberanalytics.com This chiral molecule is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. numberanalytics.com

Diastereoselective Alkylation and Acylation Processes

Chiral auxiliaries are instrumental in guiding diastereoselective alkylation and acylation reactions. acs.orgacs.org By attaching a chiral auxiliary to a prochiral substrate, two diastereomeric intermediates can be formed, which can then be separated. More commonly, the chiral auxiliary creates a sterically and electronically biased environment that favors the approach of a reagent from one direction, leading to the preferential formation of one diastereomer.

In the context of synthesizing chiral 2-Decanol, 1-methoxy-, a precursor could be acylated with a chiral auxiliary. Subsequent alkylation of the α-carbon would proceed with high diastereoselectivity. acs.org The steric bulk of the auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. williams.edu

Utilization of Established Chiral Auxiliaries (e.g., Oxazolidinones, SAMP/RAMP)

Oxazolidinones: Evans oxazolidinones are a class of highly effective chiral auxiliaries. wikipedia.orgsantiago-lab.com They are typically derived from readily available chiral amino alcohols. santiago-lab.comnih.govorgsyn.org The substrate is first acylated with the oxazolidinone. williams.edusantiago-lab.com Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, generates a rigid chelated Z-enolate. williams.edu This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity, dictated by the steric hindrance of the substituent on the oxazolidinone. acs.orgwilliams.edu Finally, the auxiliary is cleaved, often by hydrolysis or reduction, to yield the chiral product. acs.org

| Chiral Auxiliary | Typical Reaction | Key Features |

| Evans Oxazolidinones | Diastereoselective alkylation, aldol (B89426) reactions | Forms rigid Z-enolates, high diastereoselectivity, removable by hydrolysis or reduction. acs.orgwilliams.edusantiago-lab.com |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones and aldehydes | Forms azaenolates, high enantiomeric excess, cleavage via ozonolysis or hydrolysis. wikipedia.orgmit.edupnu.ac.ir |

SAMP/RAMP: The SAMP/RAMP hydrazone method, developed by Enders, is another powerful tool for asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgmit.eduresearchgate.net (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are used as chiral auxiliaries. wikipedia.org The ketone or aldehyde is first condensed with SAMP or RAMP to form a hydrazone. Deprotonation of the hydrazone with a strong base like LDA forms an azaenolate, which then reacts with an electrophile. wikipedia.orgpnu.ac.ir The chiral auxiliary directs the alkylation to occur on one face of the azaenolate. Finally, the hydrazone is cleaved, typically by ozonolysis, to regenerate the chiral ketone or aldehyde with high enantiomeric excess. wikipedia.org This method is known for its high stereochemical control and broad applicability. mit.edu

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. ru.nlencyclopedia.pub This approach is often more economical and environmentally friendly than using stoichiometric chiral auxiliaries.

For the synthesis of chiral 2-Decanol, 1-methoxy-, an asymmetric reduction of a corresponding ketone, 1-methoxy-2-decanone, would be a direct approach. Chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands, are widely used for the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.

Another strategy is the enantioselective addition of organometallic reagents to aldehydes. For example, the enantioselective addition of a methyl group to 1-methoxy-1-nonanal catalyzed by a chiral ligand-metal complex could yield the desired chiral alcohol. Chiral amino alcohols and other ligands have been developed that can effectively catalyze the addition of dialkylzinc reagents to aldehydes with high enantioselectivity. acs.org

Furthermore, dynamic kinetic resolution (DKR) combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. mdpi.comresearchgate.net In the context of 2-decanol, a lipase (B570770) could selectively acylate one enantiomer while a metal catalyst racemizes the remaining alcohol. mdpi.comresearchgate.net

These catalytic methods offer powerful and versatile routes to chiral alcohols, and their application to the synthesis of enantiomerically pure 2-Decanol, 1-methoxy- represents a key area of modern synthetic chemistry.

Organocatalytic Approaches for Stereospecific Transformations

Enantioselective organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the use of metals. youtube.comyoutube.com For the synthesis of chiral 2-Decanol, 1-methoxy-, organocatalysis can be applied either in the reduction of the corresponding ketone or in the initial construction of the chiral backbone.

One key strategy is the direct enantioselective α-functionalization of carbonyl compounds. nih.govnih.gov For example, the α-oxidation of decanal (B1670006) using an electrophilic oxygen source like nitrosobenzene, catalyzed by a chiral amine such as L-proline, can generate a chiral α-hydroxy aldehyde. nih.gov This intermediate can then be methylated and reduced to afford the target 1-methoxy-2-decanol. Silyl-protected prolinol catalysts have also proven effective for the α-amination of ketones and aldehydes, a related transformation that underscores the power of this approach to create α-heteroatom stereocenters with high enantioselectivity (up to 96% ee). nih.gov

Alternatively, the asymmetric reduction of 1-methoxy-2-decanone can be achieved using organocatalysts. This typically involves a chiral Brønsted acid or a bifunctional catalyst that activates a hydride donor, such as a Hantzsch ester, and directs its delivery to one face of the ketone. While less common than metal-catalyzed methods for simple ketone reduction, this approach offers a complementary, metal-free route. organic-chemistry.org

An alternative synthetic strategy involves the formation of one of the chiral C-O bonds in an enantioselective manner. A highly effective approach begins with the asymmetric epoxidation of a prochiral alkene, such as 1-decene. nih.govyoutube.com Organocatalysts, particularly those derived from chiral amines or amino acids, can catalyze the epoxidation of α,β-unsaturated aldehydes with high enantioselectivity (up to 96% ee) using environmentally benign oxidants like hydrogen peroxide. rsc.orgorganic-chemistry.org For unactivated terminal alkenes like 1-decene, well-established metal-based systems like the Sharpless asymmetric epoxidation are highly effective. youtube.com

Once the chiral epoxide, (R)- or (S)-1,2-epoxydecane, is formed, the second stereocenter is established through a subsequent nucleophilic ring-opening reaction. The attack of a methoxide nucleophile on the epoxide ring proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon atom. This reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered terminal carbon, yielding the desired 1-methoxy-2-decanol. Organocatalysts, including chiral phosphoric acids and thioureas, have been successfully employed to catalyze asymmetric ring-opening reactions of epoxides, ensuring high stereocontrol. nih.gov

Enzymatic Biotransformations for Stereopure 2-Decanol, 1-methoxy-

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiopure compounds. nih.gov Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity.

Kinetic resolution is a robust method for separating a racemic mixture of chiral compounds. In the context of 2-Decanol, 1-methoxy-, a racemic mixture can be resolved using a lipase enzyme. Lipases are widely used for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. jocpr.comnih.gov

The process involves the selective acylation of one enantiomer of the racemic alcohol with an acyl donor (e.g., vinyl acetate), catalyzed by a lipase. The enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted. For example, lipases often show a preference for the (S)-enantiomer of a secondary alcohol. mdpi.com This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated by standard chromatographic techniques. Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PSL-C) are renowned for their high enantioselectivity (E-value > 100 in many cases) across a broad range of secondary alcohol substrates. nih.govnih.gov

Table 2: Common Lipases Used in Kinetic Resolution of Alcohols

| Lipase | Source Organism | Typical Acyl Donor | Common Solvent | Reference |

| Novozym 435 (CAL-B) | Candida antarctica | Vinyl acetate | tert-Butyl methyl ether, Heptane | jocpr.com |

| Lipase PS-C | Pseudomonas cepacia | Vinyl acetate | tert-Butyl methyl ether | nih.govmdpi.com |

| Amano Lipase AK | Pseudomonas fluorescens | Isopropenyl acetate | Diisopropyl ether | jocpr.com |

| CRL | Candida rugosa | Acetic anhydride | Toluene | nih.gov |

Alcohol Dehydrogenase-Mediated Stereoselective Reductions

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to alcohols. frontiersin.org They are highly valuable for asymmetric synthesis as they can produce chiral alcohols with very high enantiomeric excess (often >99% ee). matthey.com The synthesis of enantiopure 2-Decanol, 1-methoxy- can be achieved by the ADH-mediated reduction of the prochiral ketone 1-methoxy-2-decanone.

ADHs require a hydride donor, typically the cofactor NADH or NADPH. organic-chemistry.org Due to the high cost of these cofactors, a regeneration system is essential for any process on a preparative scale. A common approach is to use a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (e.g., formate or glucose) to regenerate the NADH/NADPH in situ. organic-chemistry.org A wide variety of ADHs are available, sourced from organisms like Lactobacillus, Thermoanaerobium, and Rhodococcus, offering access to both (R)- and (S)-alcohols depending on the enzyme selected. nih.govresearchgate.net

While isolated enzymes offer high purity, whole-cell biocatalysis provides a more cost-effective and operationally simple alternative. core.ac.uk This approach utilizes entire microorganisms (e.g., bacteria like E. coli or yeast like Pichia pastoris) that either naturally contain or are genetically engineered to overexpress the desired enzyme, such as a specific ADH. uni-bonn.denih.gov

The major advantages of using whole cells include the elimination of costly enzyme purification and the presence of an endogenous system for cofactor regeneration, as the cell's own metabolism continuously replenishes the required NADH or NADPH. uni-bonn.denih.gov The cell membrane also provides a protective environment for the enzyme, potentially increasing its stability under process conditions. researchgate.net For the production of 2-Decanol, 1-methoxy-, a recombinant E. coli strain expressing a selected (R)- or (S)-selective ADH can be used to transform 1-methoxy-2-decanone into the corresponding enantiopure alcohol with high yield and stereoselectivity. nih.gov

An in-depth examination of advanced, sustainable methodologies for the synthesis of the chemical compound 2-Decanol, 1-methoxy-, and its related analogues, reveals a strong emphasis on green chemistry principles. These approaches prioritize the use of environmentally friendly catalysts, recyclable reaction media, and scalable production technologies, while maximizing atomic efficiency and minimizing waste.

Vi. Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-Decanol (B1670014), 1-methoxy-, typically achieved through the ring-opening of 1,2-epoxydecane (B1346635) with methanol (B129727), presents a significant challenge in regioselectivity. The reaction can yield two isomers: the desired 1-methoxy-2-decanol and the byproduct 2-methoxy-1-decanol. Consequently, a primary focus of emerging research is the design of novel catalysts that can precisely control the reaction outcome, enhancing both yield and purity while minimizing waste.

Recent progress has been made in several classes of catalysts:

Lewis and Brønsted Acid Catalysts: Traditional acid catalysis can be effective but often lacks high selectivity. Modern research focuses on developing more sophisticated Lewis acids. For instance, metal triflates like Erbium(III) triflate and organometallic complexes such as Ferrocenium tetrafluoroborate (B81430) have been shown to be highly efficient for the alcoholysis of epoxides. researchgate.net These catalysts activate the epoxide ring, facilitating a nucleophilic attack by the alcohol. The regioselectivity in these reactions is influenced by both electronic and steric factors, often favoring attack at the more substituted carbon atom in a process with SN1-like character. libretexts.orglibretexts.org

Heterogeneous Catalysts: To improve catalyst recyclability and simplify product purification, solid acid catalysts are being explored. Materials like zeolites, sulfated zirconia, and functionalized polymers offer active sites within a stable, insoluble matrix. A complex of titanium tetrachloride with cross-linked poly(N-vinylpyrrolidone), for example, acts as a recyclable polymeric Lewis acid catalyst for the regioselective ring-opening of epoxides. researchgate.net

Enzyme-Inspired Catalysts: Drawing inspiration from the high selectivity of natural enzymes, chemists are developing small-molecule catalysts that mimic enzymatic function. ethz.ch These catalysts can possess pockets or binding sites that hold the epoxide and alcohol substrates in a specific orientation, promoting the reaction at the desired position. scitechdaily.com A recently developed palladium-based "Sven-SOX" catalyst, for instance, acts like a self-assembling 'enzyme' to align reactants, enabling the synthesis of complex ethers with high generality and efficiency. scitechdaily.com

The table below illustrates a comparative analysis of different catalytic approaches for the regioselective ring-opening of an unsymmetrical epoxide with an alcohol, analogous to the synthesis of 1-methoxy-2-decanol.

Table 1: Comparison of Catalytic Systems for Regioselective Epoxide Ring-Opening

| Catalyst Type | Example Catalyst | Key Advantages | Typical Selectivity for Primary Alkoxy Alcohol | Ref. |

|---|---|---|---|---|

| Homogeneous Lewis Acid | Iron(III) Triflate (Fe(OTf)₃) | High activity, mild conditions | Moderate to high, depends on substrate | acs.org |

| Heterogeneous Lewis Acid | TiCl₄-Polymer Complex | Recyclable, stable, good yields | High regioselectivity | researchgate.net |

| Base-Catalyzed | Sodium Methoxide (B1231860) (NaOMe) | Favors SN2 attack, cost-effective | High selectivity for attack at the less hindered carbon | jsynthchem.com |

| Enzyme-Inspired | Palladium-SOX Complex | High generality, can form sterically hindered ethers | High, controlled by catalyst geometry | scitechdaily.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Key applications of AI and ML in this context include:

Prediction of Regioselectivity: ML models, particularly graph-based neural networks, can be trained on large datasets of chemical reactions to predict the major product of a reaction. chemrxiv.orgrsc.org By learning from the structural features of reactants and catalysts, these models can accurately predict the regioselectivity of the epoxide ring-opening, distinguishing between the formation of 1-methoxy-2-decanol and its isomer. nih.govrsc.org

Reaction Condition Optimization: AI algorithms can navigate the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading, reactant concentration) to find the optimal conditions for maximizing yield and selectivity. beilstein-journals.org This is often achieved through active learning, where the algorithm iteratively suggests new experiments to perform, learning from the results to refine its predictions and converge on the best possible outcome with minimal experimentation. nih.gov

Catalyst Discovery: Machine learning can accelerate the discovery of new catalysts by screening virtual libraries of potential catalyst structures. Models can predict the catalytic activity and selectivity of hypothetical molecules, allowing researchers to focus their experimental efforts on the most promising candidates.

Table 2: Parameters for AI-Driven Optimization of 1-methoxy-2-decanol Synthesis

| Parameter Category | Specific Variables | Role in Optimization |

|---|---|---|

| Reactants | Molar ratio of 1,2-epoxydecane to methanol | Affects reaction rate and minimizes side reactions |

| Catalyst | Type (e.g., Lewis acid, base), concentration, structure | Determines reaction mechanism, rate, and regioselectivity |

| Solvent | Polarity, protic/aprotic nature, concentration | Influences solubility, catalyst activity, and reaction pathway |

| Temperature | Reaction temperature (°C) | Impacts reaction rate and can affect selectivity |

| Time | Residence or reaction time | Determines conversion and potential for byproduct formation |

Advancements in Microfluidic and Flow Chemistry for Continuous Production

The transition from traditional batch manufacturing to continuous flow production offers numerous advantages, including enhanced safety, improved process control, and greater efficiency. elveflow.com Microfluidic reactors, which utilize channels with sub-millimeter dimensions, are at the forefront of this shift, providing exceptional control over heat and mass transfer. researchgate.netufluidix.com

For the synthesis of 2-Decanol, 1-methoxy-, which involves a potentially exothermic epoxide ring-opening reaction, flow chemistry presents several key benefits:

Superior Heat Management: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient dissipation of heat, preventing the formation of hot spots that can lead to side reactions and reduced selectivity. elveflow.com

Enhanced Mixing and Mass Transfer: Rapid mixing of reactants in microchannels ensures a homogeneous reaction mixture, leading to faster reaction rates and more consistent product quality. researchgate.net

Improved Safety: The small internal volume of microreactors means that only a minimal amount of material is reacting at any given time. This drastically reduces the risks associated with handling reactive intermediates or exothermic processes. ufluidix.com

Seamless Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which avoids the complex challenges of scaling up batch reactors.

The following table provides a conceptual comparison between a traditional batch process and a continuous microfluidic process for the synthesis of 1-methoxy-2-decanol.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Microfluidic Reactor |

|---|---|---|

| Reaction Volume | Liters to cubic meters | Microliters to milliliters |

| Heat Transfer | Slow, potential for hot spots | Excellent, rapid heat dissipation |

| Mixing | Dependent on stirring speed | Rapid, diffusion-based mixing |

| Reaction Time | Hours | Seconds to minutes |

| Process Control | Moderate | Precise control over temperature, pressure, time |

| Safety | Higher risk with large volumes | Inherently safer due to small hold-up volume |

| Yield & Selectivity | Variable, can be lower | Often higher due to better control |

Exploration of Bio-Inspired Synthetic Routes and Chemoenzymatic Cascades

Nature provides a blueprint for highly selective and efficient chemical transformations through the use of enzymes. Biocatalysis and bio-inspired catalysis are emerging as powerful strategies for producing complex chiral molecules like 2-Decanol, 1-methoxy- with high enantiopurity. ethz.chnih.gov

Chemoenzymatic Cascades: These one-pot processes combine conventional chemical catalysts with biocatalysts to perform multi-step transformations sequentially, avoiding the need for isolating intermediates. mdpi.com For the synthesis of a specific enantiomer of 1-methoxy-2-decanol, a cascade could be designed. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol, followed by a chemical etherification step. utupub.fimdpi.com Alcohol dehydrogenases (ADHs) are also frequently used in cascades to perform stereoselective reductions of ketones to produce chiral alcohols. mdpi.com

Biocatalytic Epoxide Ring-Opening: While less common, epoxide hydrolases are enzymes that catalyze the ring-opening of epoxides with water. Research is ongoing to engineer these or other enzymes to accept alcohols as nucleophiles, which would enable a direct and highly enantioselective route to alkoxy alcohols.

Bio-inspired Catalysis: This approach involves designing synthetic catalysts that mimic key features of enzyme active sites. rsc.org These catalysts can achieve enzyme-like selectivity and activity for specific reactions. For ether synthesis, a bio-inspired catalyst might feature a binding pocket that selectively orients the 1,2-epoxydecane molecule for a regioselective attack by methanol. scitechdaily.com

A potential chemoenzymatic cascade for producing enantiopure (S)-1-methoxy-2-decanol is outlined in the table below.

Table 4: Hypothetical Chemoenzymatic Cascade for (S)-1-methoxy-2-decanol

| Step | Reaction | Catalyst Type | Description |

|---|---|---|---|

| 1 | Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | The lipase selectively acylates the (R)-enantiomer of racemic 1,2-epoxydecane, leaving the desired (S)-1,2-epoxydecane unreacted. |

| 2 | Separation | Physical Separation | The acylated (R)-epoxide is separated from the unreacted (S)-epoxide. |

| 3 | Ring-Opening | Acid or Base Catalyst | The enantiopure (S)-1,2-epoxydecane is reacted with methanol under optimized conditions to yield (S)-1-methoxy-2-decanol. |

Q & A

Basic: What are effective synthetic routes for 2-Decanol, 1-methoxy-, and how can purity be optimized?

Methodological Answer:

Synthesis of 2-Decanol, 1-methoxy- can be achieved via Williamson etherification, where 2-Decanol reacts with methyl halides (e.g., methyl iodide) under alkaline conditions. Alternatively, acid-catalyzed methanolysis of 2-Decanol derivatives may be employed. Purification typically involves fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted precursors or byproducts . For enhanced purity, recrystallization in non-polar solvents (e.g., hexane) or preparative HPLC (C18 column, isocratic elution) is recommended. Validation via GC-MS or NMR is critical to confirm structural integrity .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural elucidation?

Methodological Answer:

- Mass Spectrometry (MS): Electron ionization (EI-MS) can identify molecular ion peaks and fragmentation patterns. Cross-referencing with the EPA/NIH Mass Spectral Database (e.g., MW 172–174 range) helps confirm molecular weight and functional groups .

- NMR: H NMR (CDCl₃, 400 MHz) reveals methoxy proton signals at δ 3.2–3.4 ppm and hydroxyl proton exchange (D₂O shake test). C NMR distinguishes methoxy carbons (~55 ppm) and hydroxyl-bearing carbons (~70 ppm) .

- Chromatography: Reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection (210 nm) resolves impurities. GC-FID (DB-5 column) quantifies volatile byproducts .

Advanced: How does the methoxy substituent influence the compound’s stability and reactivity in oxidative environments?

Methodological Answer:

The methoxy group enhances steric hindrance, reducing oxidative degradation compared to primary alcohols. However, under acidic conditions, demethylation may occur, forming 2-Decanol. Stability studies should include:

- Accelerated Oxidation Tests: Expose the compound to H₂O₂ or UV light, monitoring degradation via TLC or LC-MS. Antioxidants (e.g., BHT) can mitigate oxidation .

- pH-Dependent Stability: Conduct kinetic studies in buffered solutions (pH 3–9) to identify optimal storage conditions. FTIR tracks hydroxyl group regeneration .

Advanced: How can discrepancies in reported physicochemical properties (e.g., boiling point, solubility) be resolved?

Methodological Answer:

Contradictions often arise from measurement techniques or sample purity. To address this:

- Standardize Conditions: Measure boiling point using a calibrated ebulliometer under reduced pressure (e.g., 10 mmHg) to avoid decomposition .

- Solubility Studies: Use shake-flask methods with HPLC quantification. Compare data with NIST-recommended values for similar ether-alcohols (e.g., 2-methoxyethanol) .

- Collaborative Validation: Cross-check results with independent labs using identical protocols (e.g., OECD Test Guidelines) .

Advanced: What challenges arise in detecting 2-Decanol, 1-methoxy- in environmental matrices, and how are they mitigated?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (C18 cartridges) isolates the compound from aqueous samples. Derivatization (e.g., silylation) improves GC-MS sensitivity .

- Matrix Interference: Use tandem MS (MRM mode) to distinguish target ions from co-eluting contaminants. Internal standards (e.g., deuterated analogs) correct recovery losses .

- Limit of Detection (LOD): Optimize LC-MS/MS parameters (e.g., ESI-negative mode, collision energy 20 eV) to achieve sub-ppb detection .

Advanced: What mechanistic insights govern the compound’s reactivity in catalytic hydrogenation or esterification?

Methodological Answer:

- Catalytic Hydrogenation: The methoxy group directs hydrogenation to the α-carbon, forming 1-methoxydecane. Pd/C (5% wt) in ethanol (50°C, 30 psi H₂) achieves >90% yield. Monitor regioselectivity via H NMR .

- Esterification: Use acid catalysts (H₂SO₄, 60°C) to esterify the hydroxyl group. Competing ether cleavage is minimized by controlling reaction time (<4 hrs). Product distribution is analyzed via GC×GC-TOFMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.